2-Fluoro-5-(2-oxopropyl)benzonitrile
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Overview
Description
2-Fluoro-5-(2-oxopropyl)benzonitrile is an organic compound with the molecular formula C10H8FNO It is a derivative of benzonitrile, featuring a fluorine atom and a 2-oxopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-oxopropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzonitrile with a suitable ketone under acidic or basic conditions. For example, the reaction with acetone in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-oxopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Fluoro-5-(2-oxopropyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-oxopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-formylbenzonitrile: This compound has a formyl group instead of a 2-oxopropyl group and is used in similar applications.
2-Fluorobenzonitrile: Lacks the 2-oxopropyl group and is a simpler derivative of benzonitrile.
2-Fluoro-5-(hydroxymethyl)benzonitrile: Contains a hydroxymethyl group, offering different reactivity and applications.
Uniqueness
2-Fluoro-5-(2-oxopropyl)benzonitrile is unique due to the presence of both a fluorine atom and a 2-oxopropyl group, which confer distinct chemical and physical properties. These features make it a valuable intermediate in the synthesis of various functional materials and bioactive compounds .
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
2-fluoro-5-(2-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H8FNO/c1-7(13)4-8-2-3-10(11)9(5-8)6-12/h2-3,5H,4H2,1H3 |
InChI Key |
PUWISNCDTBXFQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)F)C#N |
Origin of Product |
United States |
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